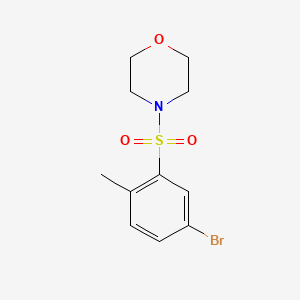
4-(5-Bromo-2-methylphenylsulfonyl)morpholine
Overview
Description
4-(5-Bromo-2-methylphenylsulfonyl)morpholine, also known as BMSM, is an organosulfur compound with a wide range of applications in the fields of organic synthesis and scientific research. BMSM is a versatile reagent that is used in the synthesis of various organic compounds, such as heterocyclic compounds and pharmaceuticals. It is also used in the preparation of intermediates for the production of synthetic drugs and in the synthesis of other organosulfur compounds. In addition, BMSM has recently been studied for its potential to act as a ligand in a variety of biochemical and physiological reactions.
Scientific Research Applications
Antibiotic Activity Modulation
- Modulating Antibiotic Activity : Research has shown that 4-(Phenylsulfonyl) morpholine, a related compound, has been investigated for its antimicrobial and modulating activity against multi-resistant strains of various microorganisms. This includes Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as fungi like Candida albicans (Oliveira et al., 2015).
Molecular Structure Analysis
- Crystal Structure Analysis : A study focused on the synthesis and characterization of a compound similar to 4-(5-Bromo-2-methylphenylsulfonyl)morpholine, highlighting the importance of understanding the molecular structure for further applications (Ibiş et al., 2010).
Synthesis and Cyclization
- Cyclization of Thiosemicarbazide : Another research explored the synthesis of compounds based on a morpholine heterocycle structure, emphasizing the synthesis methods and cyclization processes (Dyusebaeva et al., 2015).
Antimicrobial Evaluations
- Antibacterial Evaluation of Triazoles : A study investigated the antibacterial properties of compounds containing a morpholine moiety, showing the potential of these compounds as antimicrobial agents (Rahimizadeh et al., 2011).
Synthesis of Heterocyclic Compounds
- Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of 1,4-heterocyclic compounds such as morpholines, demonstrating the versatility of compounds related to 4-(5-Bromo-2-methylphenylsulfonyl)morpholine in chemical synthesis (Yar et al., 2009).
Pharmaceutical Studies
- Pharmacological Studies of Sulfoximine Derivatives : Studies on the synthesis and chemical modification of sulfoximine derivatives, which include morpholino-substituted variants, have implications for pharmaceutical applications (Cho et al., 2005).
properties
IUPAC Name |
4-(5-bromo-2-methylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-9-2-3-10(12)8-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSYXIMNMYRWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclohexanecarboxamide](/img/structure/B3260385.png)
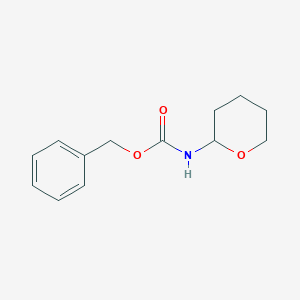
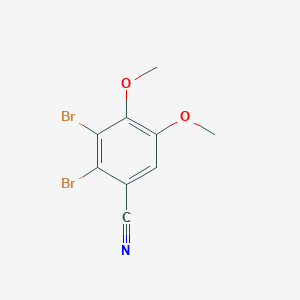
![[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3260417.png)
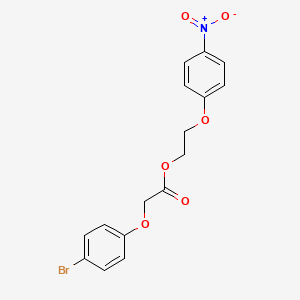
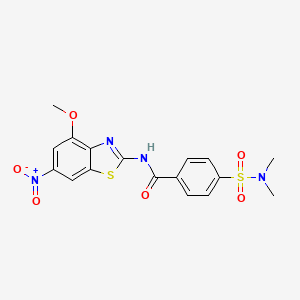
![2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B3260448.png)

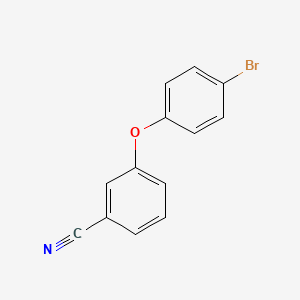
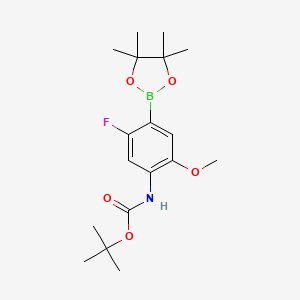
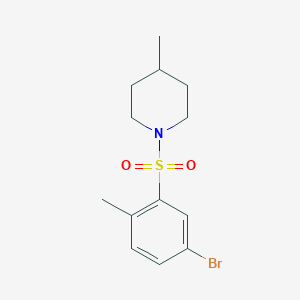
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B3260471.png)

